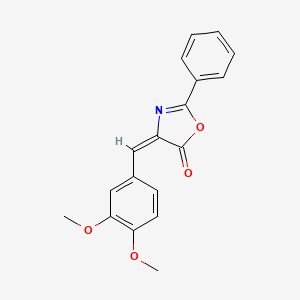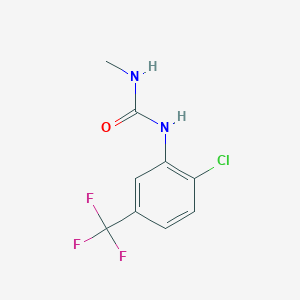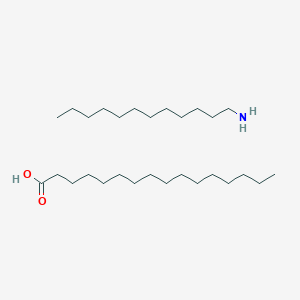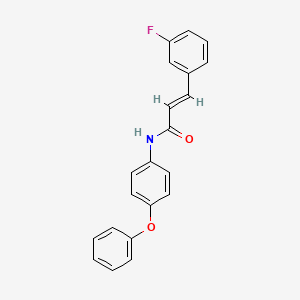
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.445 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a sulfonyl group, and a propanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form N-cyclohexyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-bromopropanamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves its interaction with specific molecular targets. The sulfonyl group in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to its targets, while the propanamide moiety can influence its solubility and stability .
Comparison with Similar Compounds
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide can be compared with other similar compounds, such as:
N-Cyclohexyl-4-methylbenzenesulfonamide: This compound lacks the propanamide moiety, which may affect its chemical reactivity and biological activity.
N,N-Diethyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide: The presence of diethyl groups instead of the cyclohexyl group can influence the compound’s solubility and interaction with molecular targets.
2-(((4-Methylphenyl)sulfonyl)amino)-N-(1,3-thiazol-2-yl)propanamide: The inclusion of a thiazole ring introduces additional chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H24N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)22(20,21)18-13(2)16(19)17-14-6-4-3-5-7-14/h8-11,13-14,18H,3-7H2,1-2H3,(H,17,19) |
InChI Key |
QSGSZLNICKPTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


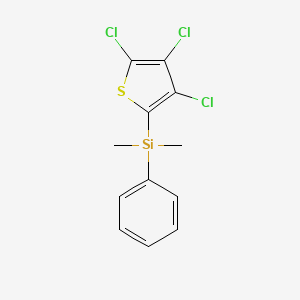

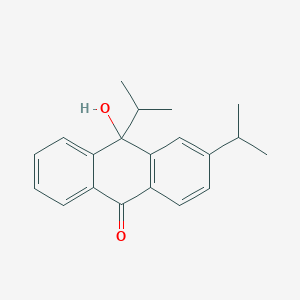

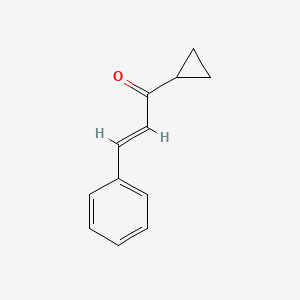

![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
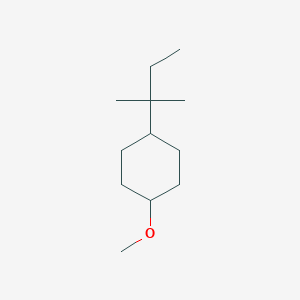
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)
